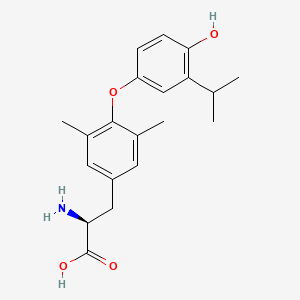

3,5-Dimethyl-3'-isopropyl-L-thyronine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-11(2)16-10-15(5-6-18(16)22)25-19-12(3)7-14(8-13(19)4)9-17(21)20(23)24/h5-8,10-11,17,22H,9,21H2,1-4H3,(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHWMOKQVCJRPS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180980 | |

| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26384-44-1 | |

| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026384441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYL-3'-ISOPROPYL-L-THYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YY9X4HSE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dimethyl-3'-isopropyl-L-thyronine (Resmetirom/MGL-3196)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-3'-isopropyl-L-thyronine, also known as Resmetirom or MGL-3196, is a first-in-class, orally active, liver-directed, and selective thyroid hormone receptor-beta (TRβ) agonist.[1][2] It has demonstrated significant potential in the treatment of metabolic disorders, particularly non-alcoholic steatohepatitis (NASH), by mimicking the beneficial effects of thyroid hormone on lipid metabolism in the liver while avoiding the adverse effects associated with thyroid hormone receptor-alpha (TRα) activation in extrahepatic tissues. This technical guide provides a comprehensive overview of the mechanism of action of Resmetirom, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective TRβ Agonism

The primary mechanism of action of this compound is its selective agonism of the thyroid hormone receptor-beta (TRβ).[1][2] Thyroid hormone receptors are nuclear receptors that, upon binding to their ligand, triiodothyronine (T3), regulate the transcription of a wide array of genes involved in growth, development, and metabolism. There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, which are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.

-

TRα is predominantly expressed in the heart, bone, and central nervous system. Its activation is associated with increased heart rate, bone resorption, and other systemic thyroid hormone effects.

-

TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial metabolic effects of thyroid hormone, including the regulation of cholesterol and triglyceride levels.[3]

Resmetirom is designed to preferentially bind to and activate TRβ, thereby harnessing the therapeutic metabolic actions of thyroid hormone in the liver while minimizing the potential for adverse effects mediated by TRα activation in other tissues.[1]

Molecular Interactions and Receptor Activation

Upon entering the hepatocyte, Resmetirom binds to the ligand-binding domain of TRβ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA of target genes, initiating their transcription.

Quantitative Data: Receptor Selectivity and Potency

The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data from functional coactivator recruitment assays.

| Table 1: Functional Potency of Resmetirom at Thyroid Hormone Receptors | |

| Parameter | Value |

| TRβ EC50 | 0.21 µM |

| TRα EC50 | 5.88 µM (Calculated) |

| Selectivity (TRα EC50 / TRβ EC50) | 28-fold |

| Data from a cell-free coactivator recruitment assay.[1][4] |

| Table 2: In Vitro Functional Assay Data for MGL-3196 | ||

| Assay | TRβ | TRα |

| EC50 (µM) | 0.21 | 3.74 |

| Maximum Activity (% of T3) | <100% | <100% |

| Source: Kelly et al., J Med Chem, 2014[5] |

Signaling Pathways and Downstream Effects

The selective activation of TRβ in the liver by this compound initiates a cascade of downstream events that contribute to its therapeutic effects on lipid metabolism.

Experimental Protocols

Cell-Free Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between a thyroid hormone receptor and a coactivator peptide.

Materials:

-

Purified, recombinant human TRβ and TRα ligand-binding domains (LBDs).

-

Biotinylated coactivator peptide (e.g., from SRC-1).

-

Europium-labeled anti-GST antibody (for GST-tagged TRs).

-

Streptavidin-Allophycocyanin (SA-APC).

-

This compound (Resmetirom) and T3 (as a control).

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

384-well microplates.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader.

Procedure:

-

Prepare serial dilutions of Resmetirom and T3 in assay buffer.

-

In a 384-well plate, add the TR LBD, biotinylated coactivator peptide, and the test compound or control.

-

Incubate at room temperature for 1 hour.

-

Add the Europium-labeled antibody and SA-APC.

-

Incubate at room temperature for 1 hour in the dark.

-

Read the plate on a TR-FRET reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 615 nm.

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Transactivation Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate gene transcription mediated by a thyroid hormone receptor.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression plasmids for full-length human TRα and TRβ.

-

A reporter plasmid containing a luciferase gene driven by a promoter with thyroid hormone response elements (TREs).

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Cell culture medium and transfection reagents.

-

This compound (Resmetirom) and T3.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Co-transfect HEK293 cells with the TR expression plasmid, the TRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Plate the transfected cells in 96-well plates and allow them to recover.

-

Treat the cells with serial dilutions of Resmetirom or T3 for 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to determine the EC50.

Conclusion

This compound (Resmetirom/MGL-3196) represents a significant advancement in the field of metabolic drug discovery. Its mechanism of action, centered on potent and selective activation of the hepatic thyroid hormone receptor-beta, allows for the targeted modulation of lipid metabolism. This liver-directed approach effectively uncouples the beneficial metabolic effects of thyroid hormone from its potentially harmful systemic actions. The quantitative data from in vitro functional assays confirm its high selectivity for TRβ over TRα. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective thyromimetics for the treatment of NASH and other metabolic diseases.

References

- 1. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resmetirom | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential binding of 3,5-dimethyl-3'-isopropylthyroinine (DIMIT) to brain nuclear receptors for thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway for 3,5-Dimethyl-3'-isopropyl-L-thyronine.

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3'-isopropyl-L-thyronine

For Researchers, Scientists, and Drug Development Professionals

Retrosynthetic Analysis

The retrosynthetic analysis for this compound reveals two key precursors: a protected 3,5-dimethyl-L-tyrosine derivative and a 3-isopropyl-4-hydroxyphenol derivative. The diaryl ether bond is planned to be formed via an Ullmann condensation.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The forward synthesis involves the following key stages:

-

Protection of L-Tyrosine: The amino and carboxyl groups of L-tyrosine are protected as a Boc-carbamate and a methyl ester, respectively.

-

Synthesis of Precursor 1: N-Boc-3,5-dimethyl-L-tyrosine methyl ester. The protected L-tyrosine is then dimethylated at the 3 and 5 positions of the phenolic ring.

-

Synthesis of Precursor 2: 3-isopropyl-4-hydroxyphenol. This precursor is synthesized from a suitable starting material, such as phenol, through Friedel-Crafts alkylation.

-

Ullmann Condensation: The two precursors are coupled via a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.

-

Deprotection: The Boc and methyl ester protecting groups are removed to yield the final product, this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each stage of the synthesis. These are based on established literature procedures for similar transformations and should be adapted and optimized as necessary.

Synthesis of Precursor 1: N-Boc-3,5-dimethyl-L-tyrosine methyl ester

Step 1: Protection of L-Tyrosine

-

Esterification: Suspend L-tyrosine in methanol and cool to 0°C. Add thionyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

-

Boc Protection: Dissolve the L-tyrosine methyl ester hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water). Add triethylamine to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc-anhydride) and stir at room temperature until the reaction is complete (monitored by TLC). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-tyrosine methyl ester.

Step 2: Dimethylation of the Phenolic Ring

A plausible method for the dimethylation of the protected tyrosine would involve an electrophilic substitution. Given the directing effects of the hydroxyl and the alkyl side chain, a carefully controlled reaction is necessary. An alternative and more controlled approach would be to start with a pre-methylated starting material. However, for the purpose of this guide, a direct methylation is proposed.

-

Dissolve N-Boc-L-tyrosine methyl ester in a suitable solvent.

-

Add a methylating agent (e.g., formaldehyde followed by reduction, or a more advanced methylation reagent) and a catalyst.

-

The reaction conditions (temperature, reaction time) need to be carefully optimized to achieve selective 3,5-dimethylation.

-

Purify the product by column chromatography.

Synthesis of Precursor 2: 3-isopropyl-4-hydroxyphenol

This precursor can be synthesized via a Friedel-Crafts alkylation of a suitable phenol derivative, followed by any necessary functional group manipulations.

-

Start with a suitably protected dihydric phenol.

-

Perform a Friedel-Crafts isopropylation using 2-halopropane or isopropanol with a Lewis acid catalyst (e.g., AlCl₃) or a strong acid catalyst.

-

Deprotect to yield 3-isopropyl-4-hydroxyphenol.

-

Purify the product by distillation or chromatography.

Ullmann Condensation

This is the key step to form the diaryl ether bond. Modern Ullmann conditions often use a copper(I) source and a ligand.

-

In a reaction vessel, combine N-Boc-3,5-dimethyl-L-tyrosine methyl ester (or a halogenated version of it), 3-isopropyl-4-hydroxyphenol, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).

-

Heat the reaction mixture to a high temperature (typically 120-180°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours to days, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected this compound.

Deprotection

The final step is the removal of the Boc and methyl ester protecting groups.

-

Saponification: Dissolve the protected product in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the saponification of the methyl ester is complete. Acidify the reaction mixture to protonate the carboxylate and extract the product.

-

Boc Deprotection: Dissolve the resulting product in a suitable solvent (e.g., dichloromethane or dioxane) and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Stir at room temperature until the Boc group is cleaved.

-

Remove the solvent and excess acid under reduced pressure.

-

The final product may require purification by recrystallization or preparative HPLC to obtain the desired purity.

Quantitative Data

The following table summarizes expected or typical quantitative data for the proposed synthesis. Actual yields will vary depending on the specific conditions and optimization of each step.

| Step | Reaction | Starting Material | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | Esterification | L-Tyrosine | L-Tyrosine methyl ester HCl | SOCl₂, MeOH | MeOH | 0 - RT | 2-4 | >95 |

| 1b | Boc Protection | L-Tyrosine methyl ester HCl | N-Boc-L-tyrosine methyl ester | Boc₂O, Et₃N | Dioxane/H₂O | RT | 4-8 | 85-95 |

| 2 | Dimethylation | N-Boc-L-tyrosine methyl ester | N-Boc-3,5-dimethyl-L-tyrosine methyl ester | Methylating agent | Varies | Varies | Varies | 50-70 |

| 3 | Isopropylation | Phenol derivative | 3-isopropyl-4-hydroxyphenol | Isopropanol, Acid catalyst | - | 80-100 | 6-12 | 60-80 |

| 4 | Ullmann Condensation | Precursors 1 & 2 | Protected DIMIT | CuI, Ligand, Base | DMF/NMP | 120-180 | 12-48 | 40-60 |

| 5a | Saponification | Protected DIMIT | Boc-DIMIT | LiOH | THF/H₂O | RT | 2-4 | >90 |

| 5b | Boc Deprotection | Boc-DIMIT | This compound | TFA or HCl | DCM/Dioxane | RT | 1-2 | >90 |

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₄[1] |

| Molecular Weight | 343.42 g/mol [1] |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | m/z = 344.18 [M+H]⁺ |

| Purity (HPLC) | >95% |

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Strong acids and bases (TFA, HCl, LiOH) are corrosive. Wear appropriate PPE.

-

Copper catalysts can be toxic. Avoid inhalation and skin contact.

-

High-boiling solvents (DMF, NMP, DMSO) have their own specific hazards. Consult the safety data sheet (SDS) for each.

-

Ullmann condensation is performed at high temperatures. Use appropriate heating equipment and take precautions against thermal hazards.

This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature for more detailed procedures on analogous reactions and should perform all reactions with appropriate safety precautions. The specific conditions for each step will require optimization to achieve the best results.

References

An In-depth Technical Guide to 3,5-Dimethyl-3'-isopropyl-L-thyronine (Sobetirome/GC-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 3,5-Dimethyl-3'-isopropyl-L-thyronine, a pioneering synthetic thyromimetic compound commonly known as Sobetirome or GC-1. Developed as a selective agonist for the thyroid hormone receptor beta (TRβ), Sobetirome has been instrumental in advancing our understanding of thyroid hormone action and has been investigated for its therapeutic potential in metabolic disorders. This document details its synthesis, mechanism of action, and provides a compilation of quantitative data from seminal studies. Furthermore, it outlines detailed protocols for key experimental assays and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.

Discovery and History

The journey towards the development of this compound, now known as Sobetirome (and formerly GC-1), is rooted in the broader history of thyroid hormone research. The thyroid gland and its role in metabolism have been studied for centuries, with the isolation of thyroxine (T4) in 1914 and the more potent triiodothyronine (T3) in the 1950s being major milestones.[1] These discoveries paved the way for understanding the profound effects of thyroid hormones on development, growth, and metabolism.

The therapeutic use of natural thyroid hormones, however, is often limited by their non-selective action on both thyroid hormone receptor alpha (TRα) and beta (TRβ). While TRβ activation in the liver is desirable for lowering cholesterol and triglycerides, TRα activation in the heart and other tissues can lead to adverse effects such as tachycardia and muscle wasting. This challenge spurred the quest for selective thyromimetics.

In the 1990s, the laboratory of Dr. Eugene C. Jorgensen at the University of California, San Francisco, a key figure in the synthesis and structure-activity relationship studies of thyroid hormone analogs, and later the work of Dr. Thomas S. Scanlan, led to a breakthrough.[2][3][4] Their research culminated in the synthesis of a novel, non-halogenated thyroid hormone analog where the iodine atoms of T3 were replaced by methyl and isopropyl groups. This compound, initially designated GC-1, was announced in 1998 and demonstrated a remarkable selectivity for TRβ over TRα.[5] This selectivity opened the door for developing therapies that could harness the metabolic benefits of thyroid hormone action while minimizing cardiac side effects.[6] Sobetirome subsequently progressed into preclinical and Phase Ib human clinical trials, primarily for the treatment of dyslipidemia, where it showed significant reductions in LDL cholesterol.[5][7]

Chemical Synthesis

The synthesis of Sobetirome (GC-1) has been a subject of medicinal chemistry research, with various routes developed to achieve its unique structure. A key strategy involves the construction of the diaryl ether linkage, a central feature of the thyronine scaffold. While early syntheses were complex, more efficient, multi-gram scale syntheses have since been reported. These methods often employ protective group strategies to ensure the correct assembly of the final molecule. The development of a concise synthetic route has been crucial for enabling extensive preclinical and clinical evaluation. A representative high-level synthesis strategy is outlined below.

Quantitative Data

The biological activity of Sobetirome has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing a comparative perspective on its receptor binding affinity, functional potency, and effects on key metabolic parameters.

Table 1: Thyroid Hormone Receptor Binding Affinity

| Compound | Receptor | Kd (pM) | Reference |

| Sobetirome (GC-1) | Human TRα1 | 440 | [3] |

| Human TRβ1 | 67 | [3] | |

| Triiodothyronine (T3) | Human TRα1 | ~44 | [5] |

| Human TRβ1 | ~67 | [5] |

Table 2: In Vivo Efficacy in Animal Models

| Species | Parameter | Treatment | Dosage | Effect | Reference |

| Rat (Cholesterol-fed) | Serum Cholesterol | Sobetirome (GC-1) | ED50 = 190 nmol/kg/day | Reduction | [8] |

| Heart Rate (Tachycardia) | Sobetirome (GC-1) | ED15 = 5451 nmol/kg/day | Increase | [8] | |

| Rat (Euthyroid) | Basal TSH Suppression | Sobetirome (DIMIT) | 5.3 µ g/100 g BW | Suppression | [9] |

| Monkey (Cynomolgus) | Serum Cholesterol | Sobetirome (GC-1) | 7 days | Significant Reduction | [8] |

| Lipoprotein(a) | Sobetirome (GC-1) | 7 days | Significant Reduction | [8] | |

| Heart Rate | Sobetirome (GC-1) | 7 days | No significant change | [8] |

Table 3: Human Clinical Trial Data (Phase Ib)

| Parameter | Treatment | Dosage | Effect | Reference |

| LDL Cholesterol | Sobetirome (GC-1) | Not specified | Up to 41% reduction | [5] |

Signaling Pathways

Sobetirome exerts its effects primarily through the nuclear thyroid hormone receptors, TRα and TRβ. Its therapeutic rationale is based on its preferential activation of TRβ, which is the predominant isoform in the liver. Upon binding to TRβ in hepatocytes, Sobetirome initiates a cascade of events leading to the regulation of target gene expression involved in lipid metabolism.

One of the key downstream pathways influenced by Sobetirome is the Wnt/β-catenin signaling pathway. Activation of TRβ by Sobetirome can lead to the phosphorylation and activation of β-catenin, which then translocates to the nucleus and co-activates the transcription of genes involved in cell proliferation and metabolism.[6] This pathway is particularly relevant to the observed effects of Sobetirome on hepatocyte proliferation.

Furthermore, Sobetirome has been shown to increase the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[5] This enhances the excretion of cholesterol from the body. It also upregulates the expression of the hepatic high-density lipoprotein (HDL) receptor, scavenger receptor class B type I (SR-BI), facilitating the reverse cholesterol transport pathway.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay for Thyroid Hormone Receptors

This protocol outlines a filter-binding assay to determine the binding affinity of a test compound for thyroid hormone receptors.

Materials:

-

Human recombinant TRα and TRβ expressed in a suitable system (e.g., insect cells).

-

[125I]-T3 (radioligand).

-

Test compound (e.g., Sobetirome).

-

Binding buffer (e.g., modified Tris-HCl, pH 7.6).

-

Wash buffer (cold).

-

Nitrocellulose membrane filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a reaction tube, incubate a fixed concentration of the radioligand ([125I]-T3, typically at or below its Kd) with the receptor preparation in the binding buffer.

-

Add varying concentrations of the unlabeled test compound to the reaction tubes. Include a control with no test compound (total binding) and a control with a high concentration of unlabeled T3 to determine non-specific binding.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 20-24 hours at 4°C).

-

Rapidly filter the incubation mixture through the nitrocellulose membrane under suction. The receptor-ligand complexes will be retained on the filter.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on each filter using a gamma counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo TSH Suppression Assay in Rats

This protocol describes a method to assess the thyromimetic activity of a compound by measuring its ability to suppress thyroid-stimulating hormone (TSH) levels in rats.

Materials:

-

Male Wistar rats.

-

Test compound (e.g., Sobetirome) and vehicle control.

-

T3 (positive control).

-

Anesthesia.

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

-

Rat TSH ELISA kit.

Procedure:

-

Acclimatize rats to the experimental conditions.

-

Divide rats into experimental groups: vehicle control, positive control (T3), and one or more doses of the test compound.

-

Administer the test compound, T3, or vehicle to the respective groups via the desired route (e.g., subcutaneous injection, oral gavage).

-

At a predetermined time point after administration (e.g., 24 hours), anesthetize the rats.

-

Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).

-

Process the blood to obtain serum by allowing it to clot and then centrifuging.

-

Measure the serum TSH concentration using a rat-specific TSH ELISA kit according to the manufacturer's instructions.

-

Compare the mean TSH levels between the different treatment groups. A significant decrease in TSH levels in the test compound group compared to the vehicle control indicates thyromimetic activity.

Measurement of Serum Cholesterol and Triglycerides in Mice

This protocol details a common method for quantifying serum lipid levels in mice following treatment with a test compound.

Materials:

-

Male C57BL/6 mice.

-

Test compound (e.g., Sobetirome) and vehicle control.

-

Blood collection supplies.

-

Commercial enzymatic colorimetric assay kits for total cholesterol and triglycerides.

-

Microplate reader.

Procedure:

-

Acclimatize mice and divide them into treatment groups.

-

Administer the test compound or vehicle for the desired duration.

-

Fast the mice overnight before the final blood collection to minimize variability due to food intake.

-

Collect blood samples and prepare serum as described in the TSH suppression assay.

-

Determine the concentrations of total cholesterol and triglycerides in the serum samples using commercially available enzymatic colorimetric assay kits. Follow the manufacturer's instructions for the specific kit used.

-

For HDL and LDL/VLDL cholesterol measurement, a precipitation step can be included to separate the lipoprotein fractions before the cholesterol assay.[10]

-

Measure the absorbance of the reaction mixtures at the specified wavelength using a microplate reader.

-

Calculate the lipid concentrations based on a standard curve generated with known concentrations of cholesterol and triglycerides.

-

Compare the mean lipid levels between the different treatment groups to assess the effect of the test compound.

Conclusion

This compound (Sobetirome/GC-1) represents a landmark achievement in the field of medicinal chemistry and endocrinology. Its discovery and development have not only provided a powerful research tool for dissecting the distinct roles of TRα and TRβ but have also illuminated a promising therapeutic strategy for metabolic diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to build upon this foundational knowledge and advance the next generation of selective thyromimetics.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Thyroxine analogs. XV. synthesis and antigoitrogenic activity of the 3'-t-butyl analog of 3,5,3'-triiodo-lthyronine and its o-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. Development of a Rat Model for Evaluating Thyroid-Stimulating Hormone Suppression after Total Thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UC Davis - HDL Protocol [protocols.io]

A Technical Guide to the Biological Activity of Non-Halogenated Thyroid Hormone Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activities of non-halogenated thyroid hormone analogs. It explores their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates critical pathways and workflows. The development of these compounds is driven by the need to harness the therapeutic benefits of thyroid hormone action, particularly on metabolism, while avoiding the deleterious side effects associated with excessive thyroid hormone levels.

Core Concepts in Thyroid Hormone Action

Thyroid hormones (THs), primarily 3,5,3’-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are crucial for development, growth, and metabolic homeostasis.[1][2] Their biological effects are chiefly mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[3][4]

Thyroid Hormone Receptors (TRs)

There are two main isoforms of TR, TRα and TRβ, encoded by separate genes (THRA and THRB).[5] These receptors have a differential tissue distribution, which accounts for the diverse effects of thyroid hormone:

-

TRα: Predominantly expressed in the heart, central nervous system, and bone. It is the primary mediator of thyroid hormone's effects on heart rate and cardiac contractility.[6][7]

-

TRβ: Primarily found in the liver, kidney, and pituitary gland.[6][7][8] It plays a key role in regulating hepatic metabolism, including cholesterol and triglyceride levels.[9][10]

This differential expression is the basis for designing isoform-selective thyromimetics. The goal is to create TRβ-selective compounds that can achieve desired metabolic effects, such as lowering cholesterol, without causing the cardiac side effects (tachycardia, arrhythmias) associated with TRα activation.[6][7]

Signaling Pathways

Thyroid hormone action is complex, involving multiple signaling pathways that are broadly classified as genomic and non-genomic.

-

Genomic Signaling: This is the classical pathway where T3 enters the nucleus and binds to TRs.[4] TRs typically form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[3][11][12] In the absence of a ligand, the TR-RXR complex recruits corepressor proteins, silencing gene transcription.[3][4] Upon T3 binding, a conformational change occurs, causing the release of corepressors and the recruitment of coactivator proteins, which then initiates the transcription of target genes.[4][11]

-

Non-Genomic Signaling: These actions are initiated outside the nucleus, often at the plasma membrane or in the cytoplasm, and do not directly involve gene transcription.[3][5][13] For instance, thyroid hormones can interact with a receptor site on the integrin αvβ3 on the cell surface, activating signaling cascades like the PI3K and MAPK pathways.[12][13][14] These rapid effects can influence processes like cell proliferation and angiogenesis.[13]

Below is a diagram illustrating the canonical genomic signaling pathway.

Caption: Canonical genomic signaling pathway of thyroid hormone receptors.

Key Non-Halogenated and Related Analogs

The search for safer thyromimetics has led to the development of several analogs designed for TRβ selectivity. While the topic is "non-halogenated," key halogenated analogs like Sobetirome provide the foundational context for this field.

Sobetirome (GC-1)

Sobetirome is a pioneering TRβ-selective agonist that contains halogen atoms but is structurally distinct from native thyroid hormones.[15][16][17] It demonstrates a strong preference for the TRβ isoform over TRα.[16][17] Its primary therapeutic application has been investigated for dyslipidemia.[15][18] Studies have shown that Sobetirome effectively lowers plasma LDL cholesterol and triglyceride levels by stimulating hepatic pathways for cholesterol clearance.[16][17][18] It has also been explored for its potential in treating metabolic syndrome, obesity, and certain liver diseases like non-alcoholic fatty liver disease (NAFLD).[15][16][18]

Eprotirome (KB2115)

Eprotirome is another TRβ-selective analog that advanced to Phase 3 clinical trials for treating familial hypercholesterolemia.[9] Like Sobetirome, it showed promising results in lowering LDL cholesterol.[9] However, its development was halted due to adverse effects observed on cartilage in long-term animal studies, highlighting the challenges in achieving perfect tissue selectivity and ensuring long-term safety.[9]

Thyronamines (TAMs)

Thyronamines are a class of endogenous compounds derived from thyroid hormones through decarboxylation and deiodination.[19][20] The primary examples are 3-iodothyronamine (T1AM) and thyronamine (T0AM).[21] Unlike classical THs, TAMs do not bind to nuclear TRs.[22] Instead, they act primarily through G protein-coupled receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1).[20][22][23] Their biological effects are often opposite to those of T3, including inducing hypothermia (a drop in body temperature) and negative cardiac effects.[19][21][23] These compounds represent a different mode of thyroid hormone-related signaling and are being investigated for their potential as neuromodulators and metabolic regulators.[20][22]

Quantitative Biological Data

The efficacy and selectivity of thyroid hormone analogs are quantified through various assays. The tables below summarize representative data for key compounds.

Table 1: Receptor Binding Affinity of Thyroid Hormone Analogs

| Compound | Target | Assay Type | Kd or IC50 (nM) | Selectivity (TRα/TRβ) | Reference |

| T3 | Human TRα1 | Radioligand Binding | 0.22 | ~1 | (Chiellini et al., 1998) |

| T3 | Human TRβ1 | Radioligand Binding | 0.25 | (Chiellini et al., 1998) | |

| Sobetirome (GC-1) | Human TRα1 | Radioligand Binding | 2.1 | ~10-fold for TRβ | (Chiellini et al., 1998) |

| Sobetirome (GC-1) | Human TRβ1 | Radioligand Binding | 0.23 | (Chiellini et al., 1998) | |

| Eprotirome (KB2115) | Human TRα1 | Coactivator Recruitment | 1600 | ~16-fold for TRβ | (Jedynak et al., 2012) |

| Eprotirome (KB2115) | Human TRβ1 | Coactivator Recruitment | 100 | (Jedynak et al., 2012) | |

| Resmetirom (MGL-3196) | Human TRβ | Coactivator Recruitment | - (28-fold selective) | 28-fold for TRβ | [8] |

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Table 2: In Vivo Metabolic Effects of TRβ-Selective Agonists

| Compound | Animal Model | Dose | Effect on LDL Cholesterol | Effect on Triglycerides | Reference |

| Sobetirome (GC-1) | Hypothyroid Rats | 0.32 mg/kg/day | ↓ 70% | ↓ 70% | (Trost et al., 2000) |

| Eprotirome (KB2115) | Hypercholesterolemic Humans | 50-100 µ g/day | ↓ 22-40% | ↓ 15-20% | [9] |

| Resmetirom (MGL-3196) | NAFLD/NASH Humans | 80-100 mg/day | ↓ ~22% | ↓ ~30% | [8] |

Experimental Protocols

The characterization of novel thyroid hormone analogs involves a standardized series of in vitro and in vivo experiments.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ isoforms.

Methodology:

-

Receptor Preparation: Human TRα1 and TRβ1 ligand-binding domains (LBDs) are expressed in E. coli and purified.

-

Assay Buffer: A suitable buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 10% glycerol, pH 8.0) is prepared.

-

Competition Reaction: A constant concentration of radiolabeled T3 (e.g., [125I]T3) is incubated with the purified TR LBD in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture is incubated at room temperature for 2-3 hours to reach equilibrium.

-

Separation: Bound and free radioligand are separated using a method like gel filtration or filter binding assay (e.g., using hydroxylapatite).

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of the compound that inhibits 50% of specific [125I]T3 binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

Objective: To measure the functional potency (EC50) and efficacy of an analog as a TR agonist or antagonist.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa or HEK293) is cultured in appropriate media.

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for human TRα1 or TRβ1.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple TREs.

-

-

Compound Treatment: After transfection, cells are treated with increasing concentrations of the test analog (or T3 as a positive control) for 24-48 hours.

-

Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein content. The data are plotted as fold-activation over vehicle control versus the log concentration of the compound. The EC50 (concentration that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

The workflow for evaluating these analogs is depicted below.

Caption: General experimental workflow for thyromimetic drug development.

Structure-Activity Relationships and Logic

The design of non-halogenated and selective analogs is guided by understanding the structure-activity relationships (SAR) of the thyronine scaffold. Key modifications influence receptor binding and selectivity.

-

Ether Bridge: The diphenyl ether linkage is critical for maintaining the correct three-dimensional conformation required for receptor binding.

-

Phenolic Hydroxyl Group: The 4'-hydroxyl group is a key hydrogen bond donor, essential for high-affinity binding within the TR ligand-binding pocket.

-

Side Chain: The nature of the side chain (e.g., alanine in T3, acetic acid in Triac) influences metabolism, transport, and binding affinity.[24]

-

Inner and Outer Rings (Positions 3, 5, 3', 5'): Substituents on the rings are the primary determinants of isoform selectivity. Replacing bulky, halogenated groups (iodine) with non-halogenated alkyl groups (e.g., methyl, isopropyl) can modulate the fit within the slightly different ligand-binding pockets of TRα and TRβ, thereby conferring selectivity.[25]

The logical relationship between structural modifications and biological outcomes is summarized in the following diagram.

Caption: Structure-activity relationship logic for thyroid hormone analogs.

Conclusion

Non-halogenated and other structurally modified thyroid hormone analogs represent a promising therapeutic strategy for metabolic disorders. By targeting the TRβ isoform, these compounds aim to replicate the beneficial hepatic effects of thyroid hormone while minimizing cardiovascular and other systemic risks. Sobetirome and Eprotirome have provided crucial insights into the potential and pitfalls of this approach. Newer compounds like Resmetirom have renewed interest, particularly for liver diseases such as NASH.[26] Furthermore, the discovery of endogenous metabolites like thyronamines reveals alternative signaling pathways that expand our understanding of thyroid hormone biology.[19] Future research will continue to focus on refining isoform and tissue selectivity to develop safe and effective thyromimetics for a range of metabolic conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]

- 3. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 4. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Thyromimetics: What does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 9. e-enm.org [e-enm.org]

- 10. Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid Hormone Receptors [vivo.colostate.edu]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Bioactivity of Thyroid Hormone Analogs at Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sobetirome - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. nbinno.com [nbinno.com]

- 19. Thyronamines and Derivatives: Physiological Relevance, Pharmacological Actions, and Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Delivery of Thyronamines (TAMs) to the Brain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Frontiers | Update on 3-iodothyronamine and its neurological and metabolic actions [frontiersin.org]

- 23. academic.oup.com [academic.oup.com]

- 24. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 3,5-Dimethyl-3'-isopropyl-L-thyronine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT), a synthetic analog of thyroid hormone. DIMIT exhibits significant thyromimetic activity, influencing metabolic processes and demonstrating the dispensability of iodine for biological function. This document summarizes the available quantitative data on its binding affinity to thyroid hormone receptors (TRs), its effects in in-vivo models, and the experimental methodologies used for its characterization. Furthermore, it elucidates the key signaling pathways involved in thyroid hormone action and provides a logical framework for understanding DIMIT's mechanism of action.

Introduction

Thyroid hormones (THs), primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are crucial regulators of metabolism, growth, and development. Their actions are mediated by nuclear thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. The development of synthetic TH analogs has been instrumental in dissecting the isoform-specific functions of TRs and exploring their therapeutic potential. This compound (DIMIT) is a non-halogenated analog of T3 that has demonstrated significant thyromimetic properties. Understanding the relationship between its chemical structure and biological activity is critical for the rational design of novel selective TR modulators.

Chemical Structure

-

IUPAC Name: (2S)-2-amino-3-[4-(4-hydroxy-3-isopropylphenoxy)-3,5-dimethylphenyl]propanoic acid[1]

-

Synonyms: DIMIT, 3,5-Dimethyl-3'-isopropylthyronine[1]

-

Molecular Formula: C₂₀H₂₅NO₄[1]

-

Molecular Weight: 343.42 g/mol [1]

The structure of DIMIT is characterized by the thyronine backbone with key substitutions. The inner ring (tyrosyl ring) is substituted with methyl groups at the 3 and 5 positions, replacing the iodine atoms found in T3. The outer ring (phenolic ring) features an isopropyl group at the 3' position. This substitution pattern is crucial for its interaction with thyroid hormone receptors.

Binding Affinity to Thyroid Hormone Receptors

The biological activity of DIMIT is initiated by its binding to thyroid hormone receptors. Quantitative binding data is essential for understanding its potency and selectivity.

Quantitative Binding Data

| Ligand | Receptor | Binding Affinity (Kd) |

| DIMIT | Human TRα | 9.7 nM |

| DIMIT | Human TRβ | 8.5 nM |

Data sourced from BindingDB, referencing primary literature.

The low nanomolar Kd values indicate that DIMIT binds to both TRα and TRβ with high affinity, comparable to the natural hormone T3. Notably, studies have suggested that DIMIT is not selective between the two TR isoforms.

In Vitro and In Vivo Activity

The thyromimetic effects of DIMIT have been demonstrated in various experimental models.

In Vivo Studies in Rodent Models

-

Lipid Metabolism: In genetically obese Zucker rats, DIMIT administration led to a significant decrease in serum lipid concentrations, highlighting its potent effect on lipid metabolism.[2] This effect is attributed to the activation of TRβ in the liver, which plays a key role in cholesterol and triglyceride homeostasis.

-

Body Weight: While having a pronounced effect on lipid levels, DIMIT showed a less significant impact on body weight gain in obese rats compared to other analogs like 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2).[2]

-

TSH Suppression: DIMIT has been shown to suppress the synthesis and release of thyroid-stimulating hormone (TSH) in both euthyroid and hypothyroid rats, confirming its action on the hypothalamic-pituitary-thyroid axis. This effect is primarily mediated by TRβ in the pituitary gland.

Tissue-Specific Activity

Interestingly, DIMIT has been reported to exhibit preferential binding to nuclear receptors in the brain compared to the liver, suggesting potential for tissue-specific effects.

Structure-Activity Relationship (SAR) Analysis

The structure of DIMIT provides key insights into the SAR of thyromimetics:

-

Role of the 3' Isopropyl Group: The presence of the bulky isopropyl group at the 3' position is a critical determinant of DIMIT's biological activity, particularly its serum lipid-lowering effects.[2] This substitution mimics the 3'-iodine of T3, which is essential for high-affinity binding to the TR ligand-binding pocket.

-

Non-essentiality of Iodine: The potent thyromimetic activity of DIMIT demonstrates that iodine atoms are not an absolute requirement for TR binding and activation.[2] The methyl groups at the 3 and 5 positions appear to provide the necessary steric bulk to orient the molecule within the receptor's binding pocket.

-

L-alanine Side Chain: The L-alanine side chain contributes to the overall binding affinity and cellular uptake of the molecule.

Signaling Pathways

The biological effects of DIMIT are mediated through the canonical thyroid hormone signaling pathway.

Upon entering the cell, DIMIT translocates to the nucleus and binds to TRs, which are typically heterodimerized with retinoid X receptors (RXRs) and bound to thyroid hormone response elements (TREs) on the DNA. In the absence of a ligand, TRs are often associated with corepressor proteins, repressing gene transcription. Ligand binding, in this case by DIMIT, induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes, leading to the synthesis of new proteins that mediate the observed biological effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize thyroid hormone analogs.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a test compound for a receptor.

Protocol Outline:

-

Receptor Preparation: Prepare cell membranes or purified receptors expressing either TRα or TRβ.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3), and a range of concentrations of the unlabeled competitor (DIMIT). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled T3).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the DIMIT concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DIMIT that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay

This cell-based assay measures the functional activity (agonist or antagonist) of a compound by quantifying the expression of a reporter gene under the control of a TRE.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with two plasmids: one expressing the desired TR isoform (TRα or TRβ) and another containing a reporter gene (e.g., luciferase) downstream of a TRE.

-

Cell Plating: Plate the transfected cells into a multi-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of DIMIT. Include a vehicle control and a positive control (e.g., T3).

-

Incubation: Incubate the cells for a sufficient time to allow for gene transcription and translation of the reporter protein (typically 18-24 hours).

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence) using a plate reader.

-

Data Analysis: Plot the reporter signal against the logarithm of the DIMIT concentration. Fit the data to a dose-response curve to determine the EC50 value (the concentration of DIMIT that produces 50% of the maximal response).

Conclusion

This compound is a potent, non-iodinated thyromimetic that provides valuable insights into the structure-activity relationships of thyroid hormone analogs. Its high affinity for both TRα and TRβ, coupled with its significant in vivo effects on lipid metabolism, underscores the critical role of the 3'-isopropyl group and the dispensability of iodine for thyromimetic activity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of DIMIT and the development of novel, selective thyroid hormone receptor modulators with improved therapeutic profiles. Further research is warranted to fully elucidate its isoform-specific functional potency and tissue-specific gene expression profiles.

References

In Silico Analysis of 3,5-Dimethyl-3'-isopropyl-L-thyronine (MDiT) Binding to Thyroid Hormone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3,5-Dimethyl-3'-isopropyl-L-thyronine (MDiT), a synthetic analog of thyroid hormone, and its interaction with thyroid hormone receptors (TRs). We delve into the methodologies for molecular docking and molecular dynamics simulations to predict and analyze the binding affinity and conformational changes of the receptor upon ligand binding. This document summarizes the available quantitative binding data, outlines detailed experimental protocols for computational analyses, and visualizes the intricate thyroid hormone signaling pathway. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct and interpret in silico studies of MDiT and similar thyromimetics.

Introduction

Thyroid hormones (THs) are crucial for regulating metabolism, growth, and development. Their actions are primarily mediated through nuclear thyroid hormone receptors, TRα and TRβ, which act as ligand-dependent transcription factors. The development of synthetic thyromimetics with selective affinity for TR isoforms is a significant area of research for treating conditions like dyslipidemia and metabolic syndrome, while minimizing side effects. This compound (MDiT), also known as DIMIT, is one such synthetic analog. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the molecular interactions between ligands like MDiT and their receptors, thereby guiding the design of more potent and selective drugs.

Quantitative Binding Affinity Data

The binding affinity of MDiT to human thyroid hormone receptors α and β has been experimentally determined. The dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger binding affinity.

| Compound | Receptor | Binding Affinity (Kd) | Assay Description |

| Dimethyl-isopropyl-T3 (DIMIT) | Thyroid hormone receptor alpha | 9.70 nM | Human thyroid hormone receptor alpha 1 (hTRα1) was produced using a TNT coupled reticulocyte lysate system. |

| Dimethyl-isopropyl-T3 (DIMIT) | Thyroid hormone receptor beta | 9.80 nM | Human thyroid hormone receptor beta 1 (hTRβ1) was produced using a TNT coupled reticulocyte lysate system. |

Experimental Protocols

Molecular Docking of MDiT with Thyroid Hormone Receptors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general procedure for docking MDiT into the ligand-binding domain (LBD) of TRα and TRβ.

3.1.1. Protein Preparation

-

Obtain Receptor Structure: Download the crystal structures of human TRα and TRβ LBD from the Protein Data Bank (PDB).

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atom types and charges using a force field (e.g., AMBER, CHARMM).

-

Identify the binding site, typically defined by the location of the co-crystallized native ligand or through binding pocket prediction algorithms.

-

3.1.2. Ligand Preparation

-

Obtain MDiT Structure: The 3D structure of MDiT can be obtained from chemical databases like PubChem or generated using molecular modeling software.

-

Energy Minimization: Perform energy minimization of the MDiT structure to obtain a low-energy conformation.

-

Torsion Angles: Define the rotatable bonds in the MDiT molecule to allow for conformational flexibility during docking.

3.1.3. Docking Simulation

-

Software: Utilize molecular docking software such as AutoDock, Glide, or GOLD.

-

Grid Box Definition: Define a grid box that encompasses the entire binding site of the receptor.

-

Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.

-

Scoring and Analysis: The docking poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between MDiT and the receptor residues.

Molecular Dynamics Simulation of MDiT-TR Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

3.2.1. System Preparation

-

Starting Structure: Use the best-ranked docked pose of the MDiT-TR complex from the molecular docking study.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological ionic strength.

3.2.2. Simulation Protocol

-

Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.

-

Force Field: Apply a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure proper density.

-

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) without restraints to observe the dynamics of the complex.

3.2.3. Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Examine the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between MDiT and the receptor.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Thyroid Hormone Signaling Pathways

Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways.[1][2][3][4]

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression by TRs.[2]

Caption: Genomic signaling pathway of thyroid hormone.

Non-Genomic Signaling Pathway

Non-genomic actions are initiated at the plasma membrane or in the cytoplasm and involve rapid, non-transcriptional events.[1][2][3][4][5]

Caption: Non-genomic signaling pathway of thyroid hormone.

In Silico Experimental Workflow

The following diagram illustrates a typical workflow for the in silico modeling of MDiT receptor binding.

Caption: In silico modeling workflow.

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the binding of MDiT to thyroid hormone receptors. The combination of molecular docking and molecular dynamics simulations can elucidate the binding mode, affinity, and dynamic behavior of the ligand-receptor complex, offering valuable insights for the design of novel thyromimetics with improved therapeutic profiles. This guide provides a foundational framework for researchers to embark on such computational studies.

References

- 1. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Genomic and Non-Genomic Effects of Thyroid Hormone Regulates Muscle Cell Differentiation and Metabolic Behavior [mdpi.com]

- 5. ninho.inca.gov.br [ninho.inca.gov.br]

"DIMIT" Unidentified in Scientific Literature; An In-depth Look at a Potential Alternative: N,N-Dimethyltryptamine (DMT)

Initial investigations for a substance referred to as "DIMIT" have yielded no matching results within the scientific and medical literature concerning metabolic effects. It is possible that "DIMIT" may be a novel or proprietary compound with limited public information, an acronym not widely in use, or a misspelling of a different substance. One potential alternative, given the phonetic similarity, is N,N-Dimethyltryptamine, commonly known as DMT. This report will proceed by summarizing the known metabolic effects of DMT, with the understanding that this is an extrapolation and may not be the substance originally intended.

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many plants and animals.[1] Its metabolic fate in the human body has been a subject of research, particularly in the context of its use as a psychedelic and its potential therapeutic applications.[2][3]

Metabolic Pathways of DMT

The primary route of DMT metabolism is through oxidative deamination by monoamine oxidase (MAO), predominantly the MAO-A isoform.[1][4] This process rapidly breaks down DMT, rendering it orally inactive unless co-administered with a MAO inhibitor (MAOI).[1] This is the principle behind the traditional Amazonian psychedelic brew, Ayahuasca, which combines a DMT-containing plant with a plant containing natural MAOIs.[1]

The major metabolite of this pathway is indole-3-acetic acid (IAA).[2][4] Another significant metabolite is DMT-N-oxide (DMT-NO).[3][4] Lesser amounts of other metabolites, such as N-methyltryptamine (NMT), 6-hydroxy-DMT (6-OH-DMT), and 6-OH-DMT-N-oxide (6-OH-DMT-NO), have also been identified.[3]

In addition to MAO-mediated metabolism, cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP2C19, have been shown to be involved in the metabolism of DMT in vitro.[2] The CYP2D6 pathway can lead to the formation of mono-, di-, and tri-oxygenated metabolites.[2] The relative contribution of the CYP pathway to overall DMT metabolism in vivo is still under investigation and may be more significant when MAO is inhibited.[2][4]

The route of administration can influence the metabolic profile of DMT. For instance, smoked DMT appears to shift metabolism away from the MAO-dependent route towards the CYP-dependent route to a greater extent than oral ingestion.[4]

Experimental Protocols for Studying DMT Metabolism

The investigation of DMT metabolism has employed a variety of experimental methodologies, both in vitro and in vivo.

In Vitro Studies:

-

Recombinant Human CYP Enzymes and Human Liver Microsomes (HLM): To identify the specific CYP enzymes involved in DMT metabolism, researchers incubate DMT with individual recombinant human CYP enzymes.[2] Human liver microsomes, which contain a mixture of drug-metabolizing enzymes, are also used to study the overall hepatic metabolism of DMT.[2] Following incubation, high-resolution mass spectrometry is utilized for the identification and characterization of metabolites.[2]

-

Enzyme Inhibition Assays: To confirm the role of specific enzymes, inhibitors are used. For example, harmine and SKF-525A have been used to inhibit MAO-A and CYP enzymes, respectively, in HLM preparations to observe the impact on DMT metabolism.[2]

In Vivo Studies:

-

Human Administration Studies: Early studies involved the administration of DMT to human volunteers via intravenous (IV) or intramuscular (IM) injection, followed by the collection of urine and blood samples over a 24-hour period.[4] These samples are then analyzed to identify and quantify the parent drug and its metabolites.[4] More recent studies have also investigated the pharmacokinetics of vaporized DMT.[4]

-

Pharmacokinetic Analysis: Following sample collection, techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are used to measure the concentrations of DMT and its metabolites over time. This data allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Signaling Pathways and Cellular Effects

DMT exerts its primary psychoactive effects through its interaction with serotonin receptors, particularly the 5-HT2A receptor.[5] However, its metabolic effects are more related to the processes of biotransformation and elimination. The key "pathway" in this context is the metabolic breakdown of the molecule.

Below is a DOT script representation of the primary metabolic pathways of DMT.

The following diagram illustrates a generalized workflow for an in vitro study of DMT metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from early studies on DMT metabolism.

Table 1: Pharmacokinetic Parameters of Intravenously Administered DMT in Humans

| Parameter | Value | Reference |

| Half-life (t½) | ~15 minutes | [4] |

| Onset of Action | 10-15 seconds (inhalation), ≤2-5 min (intravenous) | [1] |

| Duration of Action | 5-15 minutes (inhalation/injection) | [1] |

| Urinary Excretion of Unchanged DMT | 0.16% of intramuscular dose in 24 hours | [4] |

Table 2: Major Metabolites of DMT and their Relative Abundance

| Metabolite | Primary Enzyme(s) | Relative Abundance | Reference |

| Indole-3-acetic acid (IAA) | MAO-A | Most abundant | [3][4] |

| DMT-N-oxide (DMT-NO) | MAO-A | Second most abundant | [3][4] |

| Oxygenated Metabolites | CYP2D6, CYP2C19 | Variable, increases with MAO inhibition | [2] |

Disclaimer: The information provided is based on the available scientific literature for N,N-Dimethyltryptamine (DMT) and is intended for a scientific audience. It is presented as a potential alternative to the requested information on "DIMIT," for which no scientific data could be found. The metabolic effects and pathways of any other substance, even with a similar name, could be significantly different.

References

- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 5. The evolution of N, N-Dimethyltryptamine: from metabolic pathways to brain connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) in Metabolic Research

Introduction

3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) is a synthetic, non-halogenated analog of thyroid hormone.[1] As a thyromimetic compound, it mimics the metabolic actions of the endogenous thyroid hormone, 3,5,3'-triiodothyronine (T3), making it a valuable tool for investigating metabolic regulation.[1][2] DIMIT is particularly noted for its potent effects on lipid metabolism and its ability to influence body weight, often with a distinct tissue-specific activity profile compared to T3.[2][3] These characteristics make it an excellent candidate for research into metabolic disorders such as dyslipidemia, obesity, and metabolic dysfunction-associated steatohepatitis (MASH).[3][4]

Mechanism of Action

DIMIT exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[5][6] Thyroid hormones typically enter the cell via transporters, and the active form (T3, or in this case, the analog DIMIT) binds to TRs located in the nucleus. This binding event displaces corepressor proteins and recruits coactivator complexes. The TR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] The resulting changes in protein synthesis lead to downstream metabolic effects, including the regulation of enzymes involved in lipid and glucose metabolism.[7][8]

References

- 1. Suppression of thyrotropin by this compound in euthyroid and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Metabolic effects of this compound and 3,5,3'-triiodo-L-thyronine in the brain and liver of hypothyroid rats. Similarities and differences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid Hormone Analogs: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Using 3,5-Dimethyl-3'-isopropyl-L-thyronine (DITPA) in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing the thyroid hormone analog 3,5-Dimethyl-3'-isopropyl-L-thyronine (DITPA), also referred to as DIMIT, in various rat models. The document details its metabolic, cardiovascular, and endocrine effects, and provides structured protocols for its application in experimental settings.

Summary of Preclinical Findings

DITPA has demonstrated significant thyromimetic activity in several rat models, with notable tissue-specific effects. Key findings from preclinical studies are summarized below.

Metabolic Effects in Obese Rat Models

In genetically obese Zucker rats, DITPA has been shown to reduce body weight gain and decrease serum lipid concentrations over a 9-week treatment period when administered orally.[1] This suggests a potential therapeutic application in metabolic disorders.

Cardiovascular Applications in Post-Myocardial Infarction and Hypothyroid Models

DITPA has shown promise in improving cardiac function and electrophysiology. In post-myocardial infarction rat models, daily subcutaneous injections for 21 days restored the transient outward K+ current (I to) density and normalized the action potential duration.[2][3] Furthermore, in hypothyroid rats, DITPA treatment for 6 weeks prevented the decrease in brain blood vessel density.[4]

Endocrine System Modulation

DITPA effectively suppresses thyroid-stimulating hormone (TSH) synthesis and release in both euthyroid and hypothyroid rats.[5][6] This highlights its potent interaction with the hypothalamic-pituitary-thyroid axis.

Tissue-Specific Action

Studies in hypothyroid rats have revealed that DITPA restores mitochondrial and nuclear activities in the liver but does not exert the same effects on brain mitochondria.[7] This tissue-selective activity is a critical consideration for targeted therapeutic development.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies using DITPA in rat models.

Table 1: Metabolic and Endocrine Effects of DITPA in Rats

| Rat Model | DITPA Dosage | Administration Route | Duration | Key Quantitative Findings | Reference |

| Genetically Obese Zucker Rats | Not specified | Orogastric tube | 9 weeks | Significantly decreased body weight gain and serum lipid concentrations. | [1] |